molecular formula C17H30Cl2N2O B5411720 3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride

Cat. No.: B5411720
M. Wt: 349.3 g/mol
InChI Key: CJDQFXLDASPFGJ-UHFFFAOYSA-N
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Description

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a morpholine ring, a propan-1-amine group, and a 4-propan-2-ylphenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Attachment of the Propan-1-amine Group: The propan-1-amine group is introduced through a nucleophilic substitution reaction involving a suitable alkyl halide and ammonia.

    Introduction of the 4-propan-2-ylphenyl Group: This step involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final compound is obtained by coupling the morpholine ring, propan-1-amine group, and 4-propan-2-ylphenyl group through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or phenyl derivatives.

Scientific Research Applications

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
  • 2-methyl-3-(morpholin-4-yl)propan-1-amine

Uniqueness

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a morpholine ring, propan-1-amine group, and 4-propan-2-ylphenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O.2ClH/c1-15(2)17-6-4-16(5-7-17)14-18-8-3-9-19-10-12-20-13-11-19;;/h4-7,15,18H,3,8-14H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDQFXLDASPFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCCCN2CCOCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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